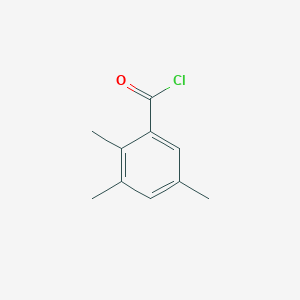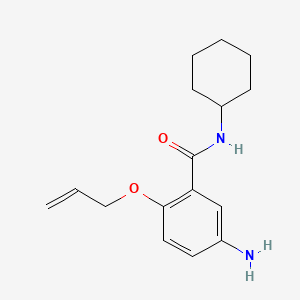
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is an organic compound with a complex structure that includes a bromodecyl chain and a dimethoxy-methylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps. One common method includes the bromination of decanol to form 10-bromodecanol, followed by its reaction with 5,6-dimethoxy-3-methylbenzene-1,4-diol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as those used in microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromodecyl chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as photoresponsive organic molecules for electric field sensing and modulation.
Mecanismo De Acción
The mechanism of action of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets. The bromodecyl chain allows for insertion into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The dimethoxy-methylbenzene core may interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its combination of a bromodecyl chain and a dimethoxy-methylbenzene coreFor example, its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
336184-90-8 |
|---|---|
Fórmula molecular |
C19H31BrO4 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-(10-bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H31BrO4/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h21-22H,4-13H2,1-3H3 |
Clave InChI |
MUPRSZJKPYSXDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


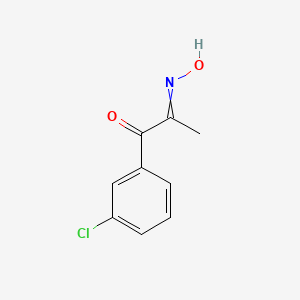
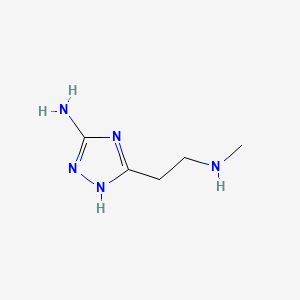
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)

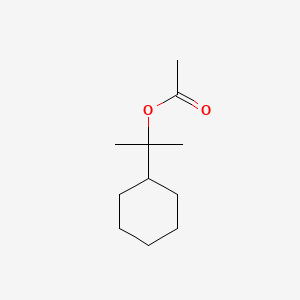
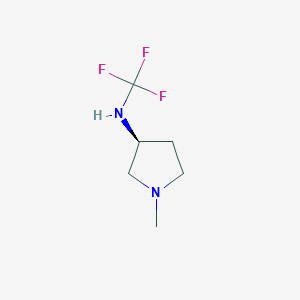
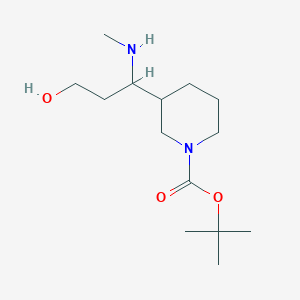
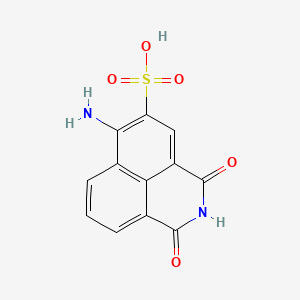
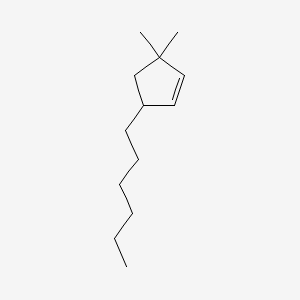
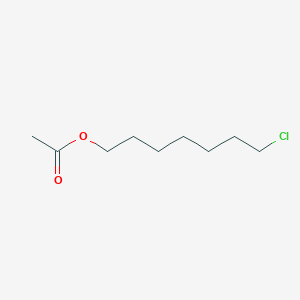
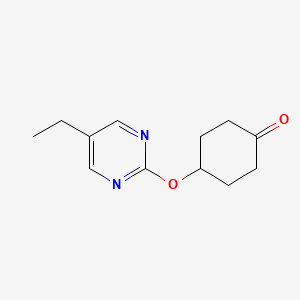
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
